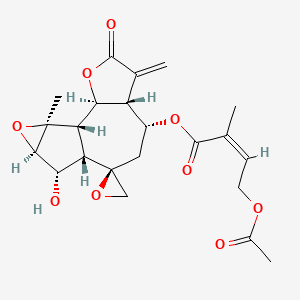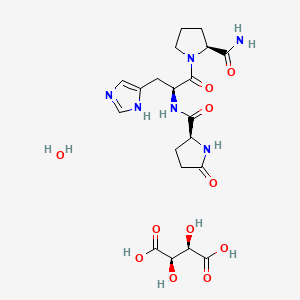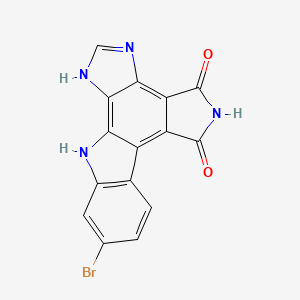
YoYo-3 tetracation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YoYo-3(4+) is the tetracation of YoYo-1 dye. It has a role as a fluorochrome. It is a benzoxazolium ion, a quinolinium ion, a cyanine dye and an iminium ion.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Behavior of DNA
YoYo-3 tetracation influences the electrophoretic behavior of DNA, which is significant for studies using capillary electrophoresis or fluorescence microscopy to understand DNA migration mechanisms. Carlsson, Larsson, and Jonsson (1996) observed that mobility decreases and orientation dynamics slow down when YoYo binds to DNA, although the mode of migration does not change significantly (Carlsson, Larsson, & Jonsson, 1996).
Interaction with Covalently Closed Circular DNA
YoYo-3 alters the electrophoretic pattern of covalently closed circular DNA molecules, inducing additional bands and affecting the activity of restriction enzymes, as shown by Popa, Winter, and Löber (1994) (Popa, Winter, & Löber, 1994).
Structural and Mechanical Properties of DNA
Günther, Mertig, and Seidel (2010) demonstrated that the binding of YoYo-1, a related compound, to DNA does not alter its persistence length, providing valuable insights into the structural effects of DNA binding drugs (Günther, Mertig, & Seidel, 2010).
DNA Condensation Studies
Krishnamoorthy, Duportail, and Mély (2002) used YoYo-1 to probe DNA condensation, observing significant changes in fluorescence quantum yield and absorption spectra, providing insights into the structure and dynamics of condensed DNA forms (Krishnamoorthy, Duportail, & Mély, 2002).
Fluorescence Properties in DNA Complexes
Rye et al. (1992) studied the fluorescence properties of YoYo-1 and YoYo-3 in complex with double-stranded DNA, noting a significant enhancement in fluorescence emission, useful for sensitive detection and quantitation of DNA (Rye et al., 1992).
Impact on DNA's Physical Properties
Nyberg et al. (2013) showed how YoYo-1 staining can be used to study how fluorescent dyes affect DNA's physical properties, revealing information on how cationic intercalators like potential DNA drugs affect DNA under strong confinement (Nyberg et al., 2013).
DNA-Intercalator Interactions
Maaloum, Muller, and Harlepp (2013) used atomic force microscopy to analyze DNA-intercalator interactions, providing insights into the structural and rigidity changes of DNA upon intercalation by fluorescent dyes like YoYo-1 (Maaloum, Muller, & Harlepp, 2013).
Eigenschaften
Produktname |
YoYo-3 tetracation |
|---|---|
Molekularformel |
C53H58N6O2+4 |
Molekulargewicht |
811.1 g/mol |
IUPAC-Name |
[7-dimethylazaniumylidene-1,9-bis[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C53H58N6O2/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3/q+4 |
InChI-Schlüssel |
ZLOWWSOJELERQH-UHFFFAOYSA-N |
Isomerische SMILES |
CN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C\6/OC7=CC=CC=C7N6C)/OC8=CC=CC=C18 |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C |
Kanonische SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)
![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)

![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)





![N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[3,2-e]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B1231015.png)

